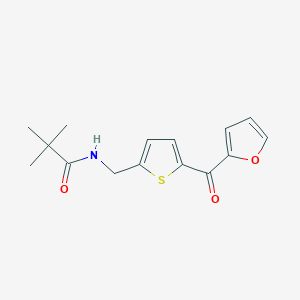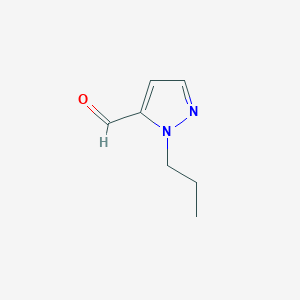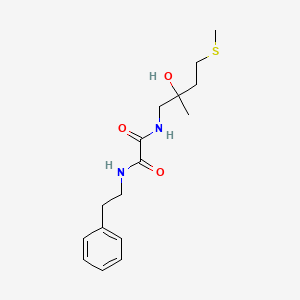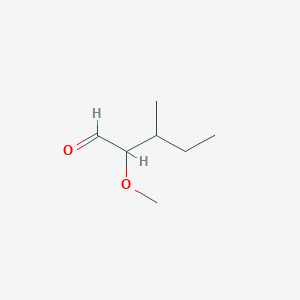![molecular formula C18H17FN4O2 B2822117 N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide CAS No. 1376101-86-8](/img/structure/B2822117.png)
N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide, also known as ABT-888, is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair, and its inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer treatment.
Mecanismo De Acción
PARP plays a critical role in DNA repair by detecting and repairing single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide binds to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage. This accumulation of DNA damage can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide has been shown to be well-tolerated in clinical trials, with minimal side effects. It has been shown to enhance the efficacy of DNA-damaging agents in cancer treatment, leading to increased overall survival in patients with certain types of cancer. N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide has also been shown to have an effect on the immune system, potentially enhancing the anti-tumor immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide is a potent and specific inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, its use in lab experiments is limited by its cost and availability. In addition, the effects of N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide may vary depending on the type of cancer and the DNA repair pathway involved.
Direcciones Futuras
Future research on N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide will focus on its potential as a combination therapy with other DNA-damaging agents, as well as its use in other types of cancer. There is also interest in exploring the potential of N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide as a radiosensitizer, as well as its effect on the immune system. Further studies are needed to fully understand the mechanism of action of N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide and its potential as a cancer therapy.
Métodos De Síntesis
The synthesis of N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide involves the reaction of 2-fluorobenzyl cyanide with 3-aminobenzamide in the presence of a base, followed by the reaction with dimethylcarbamoyl chloride. The product is then purified by column chromatography to obtain N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has been shown to enhance the efficacy of DNA-damaging agents, such as radiation and chemotherapy, by inhibiting the repair of DNA damage in cancer cells. N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide has also been investigated as a monotherapy in certain types of cancer, such as breast cancer and ovarian cancer, which have defects in DNA repair pathways.
Propiedades
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-(dimethylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-23(2)18(25)21-13-7-5-6-12(10-13)17(24)22-16(11-20)14-8-3-4-9-15(14)19/h3-10,16H,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIAIAYHSSULSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C(=O)NC(C#N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

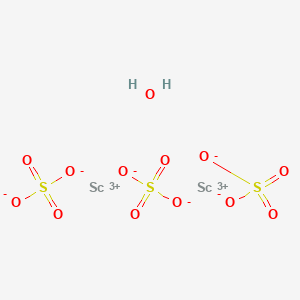
![N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B2822037.png)
![2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2822038.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(6-methoxypyridin-3-yl)benzamide](/img/structure/B2822039.png)
![ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2822040.png)
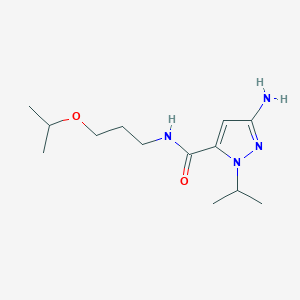
![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2822044.png)
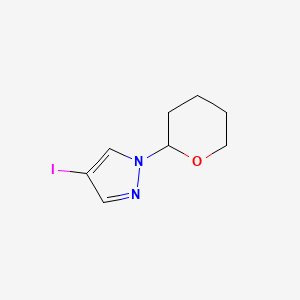

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822048.png)
